Cas no 1804337-39-0 (3-Fluoro-4-(fluoromethyl)-5-(trifluoromethoxy)pyridine-2-methanol)
3-Fluoro-4-(fluoromethyl)-5-(trifluoromethoxy)pyridine-2-methanol Chemical and Physical Properties
Names and Identifiers
-
- 3-Fluoro-4-(fluoromethyl)-5-(trifluoromethoxy)pyridine-2-methanol
-
- Inchi: 1S/C8H6F5NO2/c9-1-4-6(16-8(11,12)13)2-14-5(3-15)7(4)10/h2,15H,1,3H2
- InChI Key: SDKGWENUTFMZBC-UHFFFAOYSA-N
- SMILES: FC1C(CO)=NC=C(C=1CF)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 225
- XLogP3: 1.4
- Topological Polar Surface Area: 42.4
3-Fluoro-4-(fluoromethyl)-5-(trifluoromethoxy)pyridine-2-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029099596-1g |
3-Fluoro-4-(fluoromethyl)-5-(trifluoromethoxy)pyridine-2-methanol |
1804337-39-0 | 97% | 1g |
$1,579.40 | 2022-04-02 |
3-Fluoro-4-(fluoromethyl)-5-(trifluoromethoxy)pyridine-2-methanol Related Literature
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 3-Fluoro-4-(fluoromethyl)-5-(trifluoromethoxy)pyridine-2-methanol
Introduction to 3-Fluoro-4-(fluoromethyl)-5-(trifluoromethoxy)pyridine-2-methanol (CAS No. 1804337-39-0)
3-Fluoro-4-(fluoromethyl)-5-(trifluoromethoxy)pyridine-2-methanol is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1804337-39-0, belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including the presence of multiple fluorinated substituents, make it a promising candidate for further investigation in drug discovery and development.
The molecular structure of 3-Fluoro-4-(fluoromethyl)-5-(trifluoromethoxy)pyridine-2-methanol consists of a pyridine core substituted with a fluoromethyl group at the 4-position, a trifluoromethoxy group at the 5-position, and a hydroxymethyl group at the 2-position. The introduction of fluorine atoms into the molecule significantly enhances its electronic properties and metabolic stability, which are critical factors in pharmaceutical design. These fluorine atoms can also influence the compound's interactions with biological targets, potentially leading to improved binding affinity and selectivity.
In recent years, there has been a growing interest in fluorinated pyridines due to their role as key structural motifs in many bioactive molecules. For instance, 3-Fluoro-4-(fluoromethyl)-5-(trifluoromethoxy)pyridine-2-methanol has been explored as a building block for the synthesis of novel pharmacophores targeting various diseases. The compound's ability to serve as a versatile intermediate in organic synthesis has made it valuable for researchers seeking to develop new therapeutic agents.
One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors for enzymes involved in cancer metabolism. Recent studies have highlighted the importance of enzymes such as protein kinase A (PKA) and mitogen-activated protein kinase (MAPK) in cancer progression. The fluorinated pyridine scaffold in 3-Fluoro-4-(fluoromethyl)-5-(trifluoromethoxy)pyridine-2-methanol has been shown to interact with these enzymes in a manner that could lead to the development of potent inhibitors. This interaction is attributed to the compound's ability to mimic natural substrates and disrupt enzyme function, thereby inhibiting tumor growth.
Furthermore, the compound has been investigated for its potential role in treating inflammatory diseases. Inflammation is a hallmark of many chronic conditions, including arthritis and autoimmune disorders. Preliminary research suggests that 3-Fluoro-4-(fluoromethyl)-5-(trifluoromethoxy)pyridine-2-methanol can modulate inflammatory pathways by interacting with key signaling molecules such as NF-kB and COX-2. By inhibiting these pathways, the compound may help reduce inflammation and alleviate symptoms associated with these diseases.
The synthesis of 3-Fluoro-4-(fluoromethyl)-5-(trifluoromethoxy)pyridine-2-methanol presents unique challenges due to the need for precise functionalization at multiple positions on the pyridine ring. Advanced synthetic techniques, including cross-coupling reactions and metal-catalyzed transformations, are often employed to achieve the desired molecular architecture. The use of fluorinating agents such as sulfuryl chloride (SO₂Cl₂) or Selectfluor® is critical in introducing fluorinated substituents into the molecule while maintaining high selectivity and yield.
Recent advancements in computational chemistry have also played a significant role in optimizing the synthesis of this compound. Molecular modeling techniques allow researchers to predict how different structural modifications will affect the compound's biological activity. By leveraging these tools, scientists can design more efficient synthetic routes and improve the overall yield of 3-Fluoro-4-(fluoromethyl)-5-(trifluoromethoxy)pyridine-2-methanol.
The pharmacokinetic properties of this compound are another area of active investigation. Fluorinated compounds are known for their enhanced lipophilicity and metabolic stability, which can lead to improved bioavailability and longer half-lives in vivo. Understanding how fluorination affects these properties is crucial for developing effective drug candidates. Studies have shown that compounds like 3-Fluoro-4-(fluoromethyl)-5-(trifluoromethoxy)pyridine-2-methanol can exhibit favorable pharmacokinetic profiles when administered orally or intravenously.
In conclusion, 3-Fluoro-4-(fluoromethyl)-5-(trifluoromethoxy)pyridine-2-methanol (CAS No. 1804337-39-0) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. The compound's ability to interact with key biological targets makes it a valuable tool for researchers developing new treatments for cancer, inflammation, and other diseases. As synthetic methodologies continue to evolve, it is likely that even more applications for this versatile molecule will be discovered.
1804337-39-0 (3-Fluoro-4-(fluoromethyl)-5-(trifluoromethoxy)pyridine-2-methanol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)